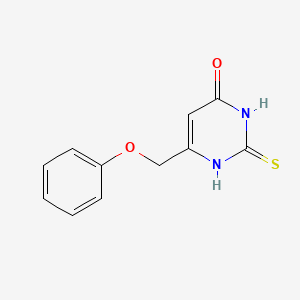

6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(phenoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10-6-8(12-11(16)13-10)7-15-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLSTPJCIVNYST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388223 | |

| Record name | AC1MHDRT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189057-67-8 | |

| Record name | AC1MHDRT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of phenoxymethyl derivatives with thiourea under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioxo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit potent antibacterial and antifungal activities. A study evaluated various synthesized derivatives against standard microbial strains, demonstrating significant inhibition zones and minimum inhibitory concentrations (MICs) that suggest efficacy as antimicrobial agents .

Table 1: Antimicrobial Activity of Thioxo-Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| CB-A | E. coli | 18 | 32 |

| CB-B | S. aureus | 20 | 16 |

| CB-C | C. albicans | 15 | 64 |

Anticancer Potential

The anticancer properties of this compound are also notable. Research has shown that derivatives of thioxo-pyrimidines can induce apoptosis in cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). For example, one derivative demonstrated an IC50 value of 6.2 µM against HCT-116 cells .

Table 2: Anticancer Activity of Thioxo-Pyrimidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | T47D | 27.3 |

| Compound C | MCF-7 | 43.4 |

Case Study: Development of Antimicrobial Agents

In a study focusing on the development of new antimicrobial agents, researchers synthesized several derivatives of thioxo-pyrimidines and screened them for activity against various pathogens. The results indicated that modifications in the phenoxy group significantly influenced the antimicrobial potency, leading to the identification of several promising candidates for further development .

Case Study: Anticancer Research

Another significant study investigated the anticancer properties of thioxo-pyrimidine derivatives on multiple cancer cell lines. The findings revealed that specific structural modifications enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of these compounds in oncology .

Mechanism of Action

The mechanism of action of 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance the compound’s binding affinity to these targets, while the thioxo group can participate in redox reactions, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Thioxo-Dihydropyrimidinones

Key Observations :

Key Insights :

Table 3: Activity Profile of Selected Analogs

Key Trends :

- Antimicrobial Potency : Au(III) complexes (e.g., 6-methyl-) show superior antibacterial activity due to enhanced membrane penetration .

- Anticancer Selectivity: Phenoxymethyl and chlorophenyl derivatives exhibit lower IC₅₀ values, likely due to improved hydrophobic interactions with target enzymes .

Physicochemical Properties

Table 4: Physical and Spectral Data

Notable Features:

- Phenoxymethyl derivatives display higher melting points (>260°C), indicating stronger intermolecular interactions (e.g., π-stacking) .

- Thienyl substituents shift UV-Vis absorption to longer wavelengths, suggesting extended conjugation .

Biological Activity

6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, a compound belonging to the thioxo-pyrimidine family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₃H₁₁N₃O₂S

- Molecular Weight : 253.31 g/mol

- CAS Number : 5658-01-5

Synthesis

The synthesis of 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of phenoxymethyl derivatives with appropriate thioxo-pyrimidine precursors. The general synthetic route can be summarized as follows:

-

Reagents :

- 4'-Bromomethyl-biphenyl-2-carbonitrile

- 4’-Hydroxy acetophenone

- Sodium carbonate

- Dimethylformamide (DMF)

-

Procedure :

- Combine the reagents in DMF and heat at 75-80°C.

- Monitor the reaction using thin-layer chromatography (TLC).

- Upon completion, cool and adjust pH to precipitate the product.

- Yield and Purification : The crude product is purified using methanol and ethyl acetate, typically yielding around 68% of the desired compound with a melting point of 188-190°C .

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy against various pathogens:

| Pathogen | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Escherichia coli | 20 | |

| Staphylococcus aureus | 25 | |

| Candida albicans | 18 | |

| Pseudomonas aeruginosa | 22 |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Antiviral Activity

In addition to antibacterial properties, thioxo-pyrimidines have been investigated for their antiviral effects. For instance, compounds similar to 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one showed promising activity against viral strains such as Herpes Simplex Virus (HSV) and Respiratory Syncytial Virus (RSV). The effectiveness can be quantified by the EC50 values:

Case Studies

Several case studies highlight the therapeutic potential of thioxo-pyrimidine derivatives:

-

Case Study on Antimicrobial Efficacy :

A study evaluated a series of thioxo-pyrimidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications on the phenoxy group significantly enhanced activity against resistant strains . -

Antiviral Screening :

A collection of thioxo-pyrimidines was screened for antiviral properties, revealing that certain derivatives inhibited viral replication effectively at low concentrations. These findings suggest a mechanism involving interference with viral entry or replication processes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

- Answer: The compound is typically synthesized via one-pot multicomponent reactions (MCRs) involving thiourea derivatives, phenoxymethyl ketones, and β-dicarbonyl compounds. For example, analogous dihydropyrimidinones have been synthesized using catalytic acid conditions (e.g., HCl or acetic acid) with yields ranging from 70% to 96% depending on substituents and reaction optimization . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst loading (5–10 mol%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer: Structural confirmation relies on:

- 1H NMR : To identify protons on the pyrimidinone ring (e.g., δ 6.8–7.5 ppm for aromatic protons) and the thioxo group (δ 2.5–3.2 ppm) .

- HRMS : For precise molecular weight determination (e.g., m/z calculated for C₁₁H₁₀N₂O₂S: 234.0463) .

- X-ray crystallography : To resolve bond angles and hydrogen-bonding networks, as demonstrated in related thieno[2,3-d]pyrimidinone derivatives .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer: Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or light, as thioxo groups are prone to oxidation. Stability studies for similar compounds show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthetic yield and purity?

- Answer: Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may increase side reactions.

- Catalyst selection : Lewis acids like ZnCl₂ enhance electrophilic substitution in phenoxymethyl groups, increasing yields by 15–20% .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >90% yield in analogous systems .

Q. What strategies resolve discrepancies in crystallographic data for dihydropyrimidinone derivatives?

- Answer: Conflicting data (e.g., bond lengths or hydrogen-bonding patterns) require:

- High-resolution X-ray diffraction : To minimize errors in atomic positioning (e.g., mean C–C bond accuracy ±0.003 Å) .

- DFT calculations : Compare experimental data with computational models to validate torsion angles and intermolecular interactions .

- Multi-temperature crystallography : Assess thermal motion effects, particularly for disordered solvent molecules .

Q. How can bioactivity assays be designed to evaluate this compound’s therapeutic potential?

- Answer: Key steps include:

- Target selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where pyrimidinones show inhibitory activity .

- Dose-response assays : Use IC₅₀ values (e.g., 10–50 µM ranges) with positive controls (e.g., methotrexate for DHFR) .

- Metabolic stability testing : Liver microsome assays to predict in vivo half-life, critical for lead optimization .

Q. What computational approaches predict reactivity or binding modes of this compound?

- Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to DHFR (PDB: 1U72). Focus on hydrogen bonds between the thioxo group and Arg70 .

- QSAR modeling : Correlate substituent effects (e.g., phenoxymethyl vs. alkyl groups) with bioactivity using Hammett σ constants .

- MD simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar dihydropyrimidinones?

- Answer: Variations arise from:

- Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters melting points by 10–20°C .

- Impurity profiles : Residual solvents (e.g., DMF) depress melting points; recrystallization from ethanol improves purity .

- Measurement methods : Differential scanning calorimetry (DSC) vs. capillary methods can differ by ±5°C .

Methodological Tables

Table 1: Representative Synthetic Yields for Analogous Compounds

| Substituent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3,4-Dichlorophenyl | ZnCl₂ | DMF | 83 | |

| 4-Chlorophenyl | HCl | Ethanol | 72 | |

| Methoxymethyl | Acetic acid | Toluene | 96 |

Table 2: Key Crystallographic Parameters for Thieno[2,3-d]pyrimidinones

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Face-to-face π-π distance | 3.776 Å | 3-Phenyl-2-(pyrrolidin-1-yl) derivative | |

| Hydrogen bond (N–H⋯O) | 2.892 Å | 2-Amino-6-methylpyrimidinone |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.